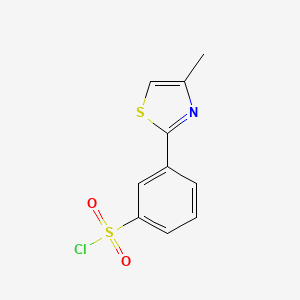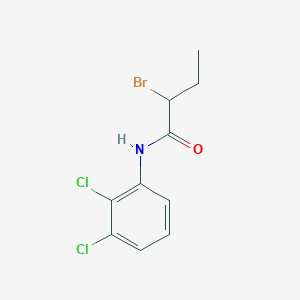
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate is a chemical compound with the CAS Number: 1489218-72-5 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-cyclopropylethylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is 1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique
Trifluoromethylcarbene Generation
Trifluoromethylcarbene (:CHCF3), generated from related trifluoroethyl compounds, is applied in the Fe-catalyzed cyclopropanation of olefins. This reaction produces trifluoromethylated cyclopropanes with high yields, showcasing the compound's utility in synthesizing complex fluorinated structures which are often sought after in material science, pharmaceuticals, and agrochemicals (Y. Duan et al., 2016).
Palladium-Catalyzed Trifluoroethylation
The introduction of fluorinated moieties into organic molecules enhances their biological activities, making such transformations critical in drug design. A study explores the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, expanding the toolkit for incorporating fluorinated groups into aromatic compounds. This method underscores the importance of trifluoroethyl compounds in medicinal chemistry and related fields (Yanchuan Zhao & Jinbo Hu, 2012).
Asymmetric Synthesis of Trifluoromethyl Cyclopropanes
Research demonstrates the use of Ru(ii)-Pheox catalysts for the highly enantioselective synthesis of trifluoromethyl cyclopropanes from olefins. This reaction's ability to proceed at low catalyst loading and yield products with excellent diastereoselectivity and enantioselectivity highlights the relevance of fluorinated compounds in synthesizing enantiomerically pure molecules for potential pharmaceutical applications (Manato Kotozaki et al., 2018).
Synthesis and Reactivity of Fluorinated Cyclopropenes
The synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes showcases the pivotal role of the trifluoromethyl group in enabling reactions that lead to the formation of structurally unique cyclopropenes. Such studies reveal the broader applicability of trifluoroethyl-related compounds in creating novel molecular architectures, which are valuable in materials science and synthetic organic chemistry (Raquel Barroso et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHGEXFPAVWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



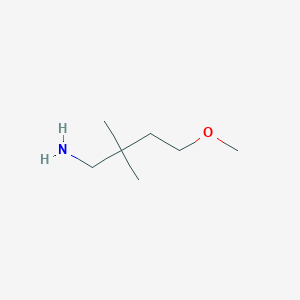
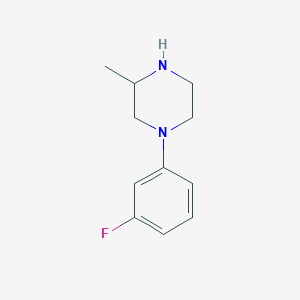



![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)
![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)

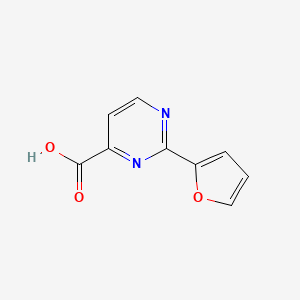
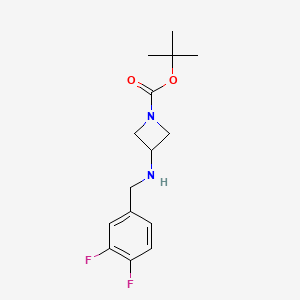

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
